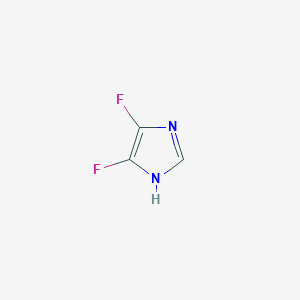

4,5-Difluoro-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-difluoro-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F2N2/c4-2-3(5)7-1-6-2/h1H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXZDIFMEWOLPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-1H-imidazole typically involves the fluorination of imidazole derivatives. One common method is the reaction of imidazole with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of 4,5-Difluoro-1H-imidazole may involve multi-step processes starting from readily available precursors. The process often includes steps such as halogenation, cyclization, and purification to obtain the desired product in high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-1H-imidazole can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The imidazole ring can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while oxidation and reduction reactions can produce imidazole N-oxides or reduced imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

4,5-Difluoro-1H-imidazole has been explored for its potential as an antimicrobial and anticancer agent. Its structural similarity to other biologically active imidazole derivatives allows it to interact with various biological targets.

- Antimicrobial Activity : Studies have shown that derivatives of 4,5-difluoro-1H-imidazole exhibit significant antibacterial properties against resistant strains such as Staphylococcus aureus and Escherichia coli. For example, modifications in the imidazole structure can lead to enhanced potency, with minimum inhibitory concentrations (MIC) reported as low as 4 µg/mL for some derivatives .

- Anticancer Potential : Research indicates that compounds containing the difluoro imidazole moiety can surpass traditional chemotherapeutics like cisplatin in efficacy against certain cancer cell lines. For instance, studies have demonstrated that specific imidazole complexes exhibit lower IC50 values in resistant cancer cells compared to standard treatments .

Coordination Chemistry

The unique ability of 4,5-Difluoro-1H-imidazole to form coordination complexes with transition metals makes it valuable in material science and catalysis. Its interaction with metals such as copper and cobalt can lead to the formation of stable coordination polymers, which are useful in various applications:

- Catalysis : The coordination properties facilitate catalytic processes in organic synthesis, particularly in reactions requiring metal catalysts.

- Material Science : The formation of coordination polymers opens avenues for developing new materials with tailored properties for electronic and photonic applications .

Case Study 1: Antimicrobial Evaluation

In a detailed study evaluating the antibacterial activity of various imidazole derivatives, 4,5-difluoro-1H-imidazole was synthesized alongside other halogenated analogs. The results indicated that while many derivatives showed limited efficacy, those modified with fluorine exhibited significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that fluorination is a crucial modification for improving antimicrobial potency .

Case Study 2: Anticancer Activity

A comparative analysis of 4,5-difluoro-1H-imidazole with established anticancer agents revealed that certain synthesized complexes demonstrated superior activity against cancer cell lines such as MCF-7 (breast) and DLD-1 (colorectal). The mechanisms were linked to the compound's ability to induce apoptosis through interactions with cellular pathways independent of p53 gene activation, suggesting a novel approach in cancer therapy .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer agent development | Significant antibacterial activity against resistant strains; superior anticancer efficacy noted |

| Coordination Chemistry | Formation of coordination polymers with metals | Useful in catalytic processes; potential for new materials with enhanced properties |

| Material Science | Development of electronic and photonic materials | Coordination complexes show promise for innovative material applications |

Mechanism of Action

The mechanism of action of 4,5-Difluoro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets by forming strong hydrogen bonds and electrostatic interactions. The imidazole ring can also participate in π-π stacking interactions and coordinate with metal ions, further influencing its biological activity.

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Imidazole Derivatives

Q & A

Q. Basic

- NMR spectroscopy : , , and NMR resolve regiochemistry and fluorine coupling patterns. For example, -NMR of ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate shows distinct aromatic protons at δ 7.2–8.1 ppm .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas, e.g., [M+H] peaks for imidazole derivatives .

- X-ray crystallography : Resolves absolute configuration, as demonstrated for 1-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-1H-phenanthroimidazole (R factor = 0.039) .

How do fluorination patterns influence the electronic properties of 4,5-difluoro-1H-imidazoles?

Advanced

Fluorine's electronegativity alters π-electron density and dipole moments. In 2-(4-fluorophenyl)-1,4,5-triphenyl-1H-imidazole, X-ray data revealed shortened C–F bond lengths (1.34 Å) and enhanced intermolecular C–H···F interactions, impacting solubility and crystallinity . Computational studies (e.g., DFT) can correlate substitution patterns with frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

What strategies address low reproducibility in imidazole derivative synthesis?

Q. Advanced

- Standardized protocols : Adopt one-pot tandem reactions, such as hydrazine-mediated cyclization, to minimize intermediate isolation .

- Retrosynthetic analysis : AI-driven tools (e.g., Reaxys/Pistachio databases) propose feasible routes for novel derivatives, prioritizing precursors with ≥0.01 plausibility scores .

- Parameter documentation : Report exact equivalents (e.g., 4.5 equiv. NaOH), reaction times (e.g., 24 h), and purification steps (e.g., column chromatography with silica gel) .

How can researchers validate the biological activity of 4,5-difluoroimidazoles against known artifacts?

Q. Advanced

- Counter-screening : Use negative controls (e.g., unsubstituted imidazoles) in bioassays to isolate fluorine-specific effects .

- Metabolic stability tests : Assess cytochrome P450 interactions via liver microsome assays to rule out false positives .

- Crystallographic validation : Confirm target binding modes, as seen in COX-2 inhibitor studies with docked imidazoles (RMSD <2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.